molecular formula C9H9BrFNO2 B6320460 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide CAS No. 1339239-30-3

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B6320460
CAS No.: 1339239-30-3
M. Wt: 262.08 g/mol
InChI Key: WLKRZFPDSMPZAQ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and an N-methoxy-N-methyl carbamate group attached to the benzamide core. This compound is typically a white solid with solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and chloroform . Its synthesis often involves coupling reactions between substituted benzoic acids and N-methoxy-N-methylamine, facilitated by reagents like propylphosphonic anhydride (T3P) or thionyl chloride .

The structural features of this compound make it a valuable intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. The electron-withdrawing bromine and fluorine substituents enhance electrophilic reactivity, while the N-methoxy-N-methyl group improves metabolic stability and solubility .

Properties

IUPAC Name

3-bromo-5-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKRZFPDSMPZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The methoxy and methyl groups further modulate its chemical properties, influencing its solubility and reactivity .

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide C₁₀H₁₀BrFNO₂ 290.10 Br (C3), F (C5), N-methoxy-N-methyl Intermediate for antiviral agents
5-Bromo-2-fluoro-N-methylbenzamide C₈H₇BrFNO 232.05 Br (C5), F (C2), N-methyl SARS-CoV-2 main protease inhibitor precursor
4-Bromo-N-methoxy-N-methylbenzamide C₉H₁₀BrNO₂ 260.09 Br (C4), N-methoxy-N-methyl Pharmaceutical intermediate (TCI Chemicals)
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide C₁₂H₁₂BrFNO 290.14 Br (C5), F (C2), cyclopropylamide Kinase inhibitor candidate
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide C₁₀H₁₁BrFNO₂ 276.10 Br (C5), F (C2), N,N-dimethyl High solubility in DMSO
2-Bromo-N-methoxy-N-methyl-5-(trifluoromethoxy)benzamide C₁₀H₉BrF₃NO₃ 328.08 Br (C2), CF₃O (C5), N-methoxy-N-methyl Enhanced lipophilicity for CNS-targeting drugs

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